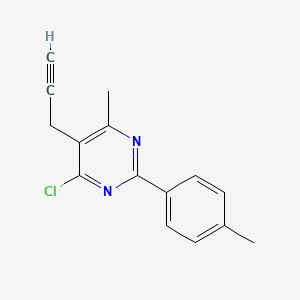
4-Chloro-6-methyl-2-(4-methylphenyl)-5-(2-propynyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-methyl-2-(4-methylphenyl)-5-(2-propynyl)pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-2-(4-methylphenyl)-5-(2-propynyl)pyrimidine typically involves multi-step organic reactions. One common method is the condensation of appropriate substituted anilines with β-diketones followed by cyclization and chlorination steps. The reaction conditions often require the use of catalysts, controlled temperatures, and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent product quality. Solvent recovery and recycling, as well as waste management, are also important considerations in industrial production.
化学反応の分析
Types of Reactions
4-Chloro-6-methyl-2-(4-methylphenyl)-5-(2-propynyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of functionalized pyrimidines.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specific properties.
作用機序
The mechanism of action of 4-Chloro-6-methyl-2-(4-methylphenyl)-5-(2-propynyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways involved can vary and are often the subject of ongoing research.
類似化合物との比較
Similar Compounds
4-Chloro-6-methyl-2-phenylpyrimidine: Lacks the propynyl group, leading to different chemical properties and reactivity.
6-Methyl-2-(4-methylphenyl)pyrimidine: Lacks the chloro and propynyl groups, affecting its biological activity and applications.
4-Chloro-2-(4-methylphenyl)-5-(2-propynyl)pyrimidine: Similar structure but different substitution pattern, leading to unique properties.
Uniqueness
4-Chloro-6-methyl-2-(4-methylphenyl)-5-(2-propynyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
生物活性
4-Chloro-6-methyl-2-(4-methylphenyl)-5-(2-propynyl)pyrimidine (CAS Number: 478048-30-5) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, exhibits a variety of pharmacological properties, including anticancer and antimicrobial effects. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.
- Molecular Formula : C15H13ClN2
- Molecular Weight : 272.73 g/mol
- Density : 1.21 g/cm³
- Boiling Point : 359.4 °C
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. For instance, a study conducted by Sabita et al. evaluated various pyrimidine compounds against cancer cell lines such as SiHa, A549, and MCF-7 using the MTT assay. The results indicated that compounds similar to this compound exhibited significant cytotoxicity with IC50 values lower than those of standard chemotherapeutic agents like etoposide .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 0.09 |
| Etoposide | MCF-7 | 0.12 |
Antimicrobial Activity
In addition to its anticancer properties, this pyrimidine derivative has demonstrated antimicrobial activity against various bacterial strains. Research indicates that it exhibits moderate inhibitory effects against Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .
Anti-inflammatory Effects
Pyrimidines are also recognized for their anti-inflammatory properties. A study on related compounds showed that certain derivatives could significantly reduce inflammation markers in vitro, suggesting that this compound may possess similar effects .
Study on Cytotoxicity
A study by Jame et al. focused on the cytotoxic effects of thiazolidinone-pyrimidine hybrids, where 4-chloro-6-methyl derivatives were tested against HepG2 and HCT-116 cell lines. The findings revealed that these compounds exhibited notable cytotoxicity with maximum inhibition observed at concentrations around 250 μM after 72 hours .
Antiviral Activity
Research into the antiviral potential of heterocyclic compounds has shown promising results for pyrimidines. A recent investigation found that some pyrimidine derivatives could inhibit viral replication in vitro, suggesting that this compound may also have antiviral properties worth exploring further .
特性
IUPAC Name |
4-chloro-6-methyl-2-(4-methylphenyl)-5-prop-2-ynylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2/c1-4-5-13-11(3)17-15(18-14(13)16)12-8-6-10(2)7-9-12/h1,6-9H,5H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRDBONJQPGNGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=N2)Cl)CC#C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














